4-Methoxy-3-(trifluoromethoxy)benzoic acid
Overview
Description
4-Methoxy-3-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H7F3O4 It is a derivative of benzoic acid, characterized by the presence of both methoxy and trifluoromethoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(trifluoromethoxy)benzoic acid typically involves the introduction of methoxy and trifluoromethoxy groups onto a benzoic acid precursor. One common method is the nucleophilic aromatic substitution reaction, where a suitable benzoic acid derivative is reacted with methoxy and trifluoromethoxy reagents under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to yield different fluorinated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-(trifluoromethoxy)benzaldehyde or this compound.
Reduction: Formation of partially or fully reduced fluorinated derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-Methoxy-3-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethoxy group can enhance the compound’s ability to penetrate biological membranes and increase its binding affinity to target proteins. This can lead to modulation of biological pathways, resulting in desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
3-(Trifluoromethoxy)benzoic acid: Lacks the methoxy group, leading to variations in reactivity and applications.
4-(Trifluoromethyl)benzoic acid:
Uniqueness
4-Methoxy-3-(trifluoromethoxy)benzoic acid is unique due to the simultaneous presence of both methoxy and trifluoromethoxy groups, which impart distinct electronic and steric effects. These properties make it a valuable compound in the synthesis of complex molecules and in the exploration of new chemical and biological activities .
Properties
IUPAC Name |
4-methoxy-3-(trifluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-15-6-3-2-5(8(13)14)4-7(6)16-9(10,11)12/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSHCIBRNMLSBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735124 | |
Record name | 4-Methoxy-3-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647855-22-9 | |
Record name | 4-Methoxy-3-(trifluoromethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=647855-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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